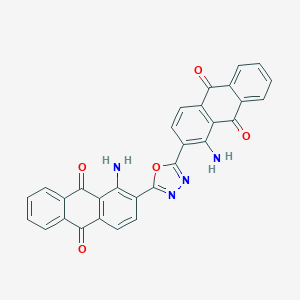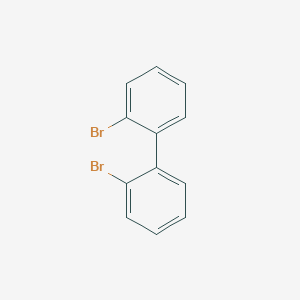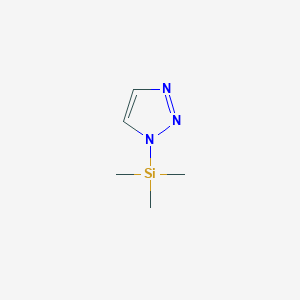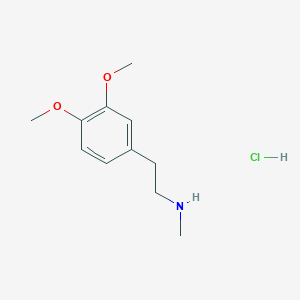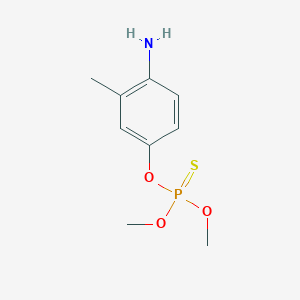
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester, also known as Parathion, is an organophosphate insecticide that has been widely used in agriculture to control pests. It was first synthesized in 1947 and has since been used extensively due to its effectiveness in killing insects. However, its use has been restricted in many countries due to its high toxicity and potential health risks.
作用机制
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death.
生化和生理效应
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester exposure has been shown to cause a number of biochemical and physiological effects. It can cause oxidative stress and damage to DNA, leading to mutations and cancer. It can also affect the immune system, causing inflammation and increasing susceptibility to infections. Additionally, it can cause damage to the nervous system, leading to neurological disorders such as Parkinson's disease.
实验室实验的优点和局限性
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester has been used extensively in laboratory experiments to study its toxic effects on different organisms. It has been used to study the effects of oxidative stress, DNA damage, and neurological disorders. However, its use is limited due to its high toxicity and potential health risks. Alternative pesticides that are less toxic and safer for humans and animals are being developed for use in laboratory experiments.
未来方向
There are several future directions for research on Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester. One area of research is the development of alternative pesticides that are less toxic and safer for humans and animals. Another area of research is the development of new treatments for Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester poisoning. Finally, research is needed to better understand the long-term health effects of Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester exposure on humans and animals.
合成方法
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester is synthesized by the reaction of O,O-dimethyl phosphorodithioate with p-nitroaniline in the presence of sodium hydroxide. The reaction yields Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester as a yellowish liquid with a garlic-like odor.
科学研究应用
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester has been extensively studied for its toxic effects on humans and animals. It has been shown to be highly toxic to insects, birds, fish, and mammals. In addition, it has been linked to a number of health problems in humans, including cancer, birth defects, and neurological disorders.
属性
CAS 编号 |
13306-69-9 |
|---|---|
产品名称 |
Phosphorothioic acid, O-(4-amino-3-methylphenyl) O,O-dimethyl ester |
分子式 |
C9H14NO3PS |
分子量 |
247.25 g/mol |
IUPAC 名称 |
4-dimethoxyphosphinothioyloxy-2-methylaniline |
InChI |
InChI=1S/C9H14NO3PS/c1-7-6-8(4-5-9(7)10)13-14(15,11-2)12-3/h4-6H,10H2,1-3H3 |
InChI 键 |
MBJWTIDJKMSHDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)N |
规范 SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)N |
其他 CAS 编号 |
13306-69-9 |
同义词 |
4-aminofenitrothion O,O-dimethyl-O-(3-methyl-4-aminophenyl)phosphorothioate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



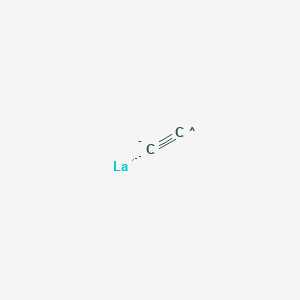
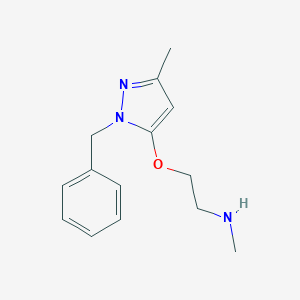
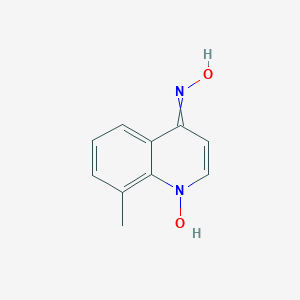

![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B83428.png)
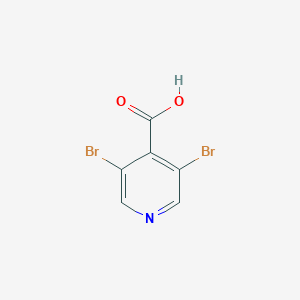
![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)


